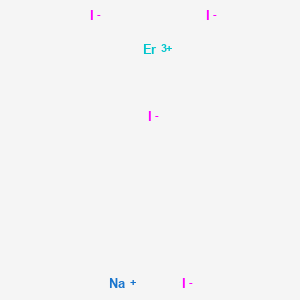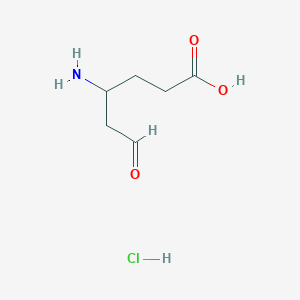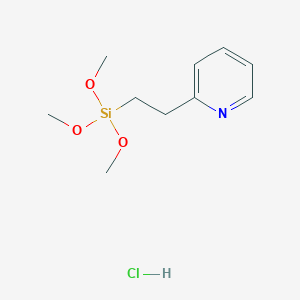
4-Methyl-2-(1-phenylethyl)-6-sulfanylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(1-phenylethyl)-6-sulfanylphenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a phenol group, a methyl group, a phenylethyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1-phenylethyl)-6-sulfanylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 4-methyl-2-sulfanylphenol with 1-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(1-phenylethyl)-6-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenol group can be reduced to form corresponding alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-Methyl-2-(1-phenylethyl)-6-sulfanylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(1-phenylethyl)-6-sulfanylphenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the sulfanyl group can undergo redox reactions. These interactions can modulate biological processes such as oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(1-phenylethyl)phenol: Lacks the sulfanyl group, resulting in different chemical properties.
2-(1-Phenylethyl)-6-sulfanylphenol: Lacks the methyl group, affecting its reactivity and applications.
4-Methyl-6-sulfanylphenol: Lacks the phenylethyl group, leading to different biological activities.
Uniqueness
4-Methyl-2-(1-phenylethyl)-6-sulfanylphenol is unique due to the presence of all three functional groups (methyl, phenylethyl, and sulfanyl) on the phenol ring
Properties
CAS No. |
114687-64-8 |
|---|---|
Molecular Formula |
C15H16OS |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
4-methyl-2-(1-phenylethyl)-6-sulfanylphenol |
InChI |
InChI=1S/C15H16OS/c1-10-8-13(15(16)14(17)9-10)11(2)12-6-4-3-5-7-12/h3-9,11,16-17H,1-2H3 |
InChI Key |
AQGSQKHTADCMCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)S)O)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14287422.png)
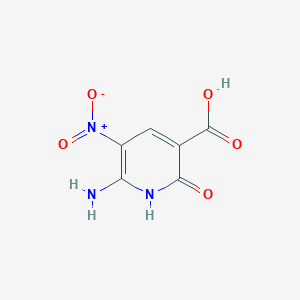

![4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14287437.png)
![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)
![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)
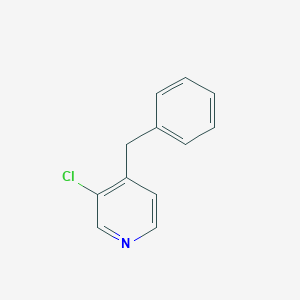
![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)
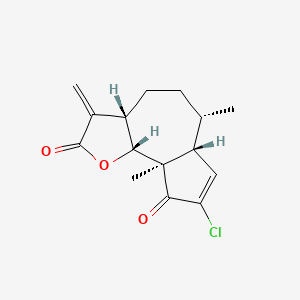
![N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide](/img/structure/B14287469.png)
